molecular formula C21H21FN2O3 B2761138 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 877797-92-7

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2761138
CAS No.: 877797-92-7
M. Wt: 368.408
InChI Key: NBWICSUSZDDHLQ-UHFFFAOYSA-N
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Description

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, a piperazine ring, and a chromenone moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with a suitable piperazine precursor under controlled conditions.

    Chromenone Synthesis: The chromenone moiety is prepared through a series of reactions involving the condensation of appropriate starting materials, such as salicylaldehyde derivatives, with methylating agents.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the chromenone moiety using a suitable coupling reagent, such as a carbodiimide, under anhydrous conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chromenone moiety can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Scientific Research Applications

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Biochemistry: It is used as a tool to study enzyme interactions and receptor binding.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Comparison with Similar Compounds

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-14-10-20-16(12-19(14)25)15(11-21(26)27-20)13-23-6-8-24(9-7-23)18-5-3-2-4-17(18)22/h2-5,10-12,25H,6-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWICSUSZDDHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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